

Application Notes and Protocols for the Laboratory Synthesis of Fanetizole

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Compound of Interest

Compound Name: Fanetizole

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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **Fanetizole**, an immunoregulatory agent. The synthesis is a two-step process commencing with the formation of N-(2-phenylethyl)thiourea from β -phenethylamine and ammonium thiocyanate, followed by a cyclization reaction with phenacyl bromide to yield the final product. This protocol includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic pathway.

Introduction

Fanetizole, with the IUPAC name 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is a compound that has demonstrated immunoregulating activity.^[1] Its synthesis is a common objective in medicinal chemistry and drug development research. The procedure outlined below is a robust and high-yielding method suitable for typical laboratory settings.

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of N-(2-phenylethyl)thiourea

Reagent	Molecular Formula	Molar Mass (g/mol)	Molar Equiv.	Amount
β-Phenethylamine	C ₈ H ₁₁ N	121.18	1.0	12.12 g (100 mmol)
Ammonium Thiocyanate	NH ₄ SCN	76.12	1.0	7.61 g (100 mmol)
Hydrochloric Acid	HCl	36.46	-	q.s.
Water	H ₂ O	18.02	-	As needed

Table 2: Reagents and Molar Quantities for the Synthesis of **Fanetizole**

Reagent	Molecular Formula	Molar Mass (g/mol)	Molar Equiv.	Amount
N-(2-phenylethyl)thiourea	C ₉ H ₁₂ N ₂ S	180.27	1.0	18.03 g (100 mmol)
Phenacyl Bromide	C ₈ H ₇ BrO	199.04	1.0	19.90 g (100 mmol)
Tetrabutylammonium Hexafluorophosphate	C ₁₆ H ₃₆ F ₆ NP	387.43	0.1	3.87 g (10 mmol)
Methanol	CH ₃ OH	32.04	-	500 mL

Table 3: Product Characterization and Yield

Product	Molecular Formula	Molar Mass (g/mol)	Yield (%)	Purity
N-(2-phenylethyl)thiourea	C ₉ H ₁₂ N ₂ S	180.27	~85%	-
Fanetizole	C ₁₇ H ₁₆ N ₂ S	280.39	92%	High

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)thiourea

This procedure is adapted from a general method for the synthesis of phenylthioureas.

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 12.12 g (100 mmol) of β-phenethylamine with 100 mL of water.
- **Acidification:** Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to litmus paper.
- **Addition of Thiocyanate:** To the stirred solution, add 7.61 g (100 mmol) of ammonium thiocyanate.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization. Collect the white crystalline product by vacuum filtration, wash with cold water, and air dry. The expected yield is approximately 85%.

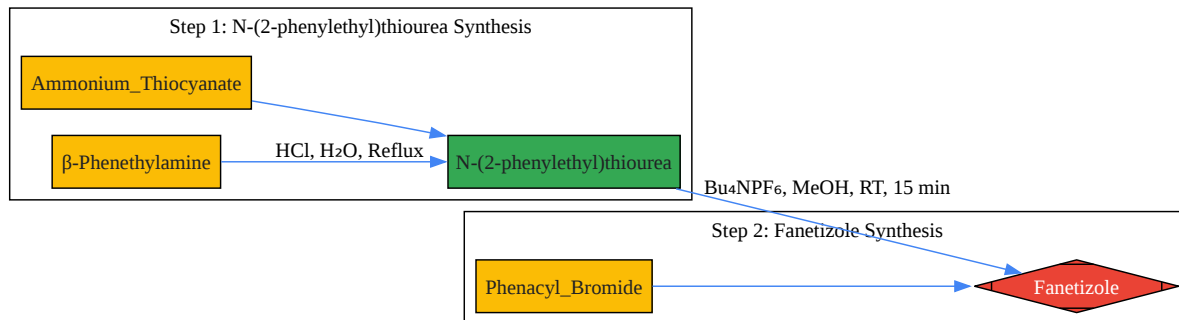
Step 2: Synthesis of Fanetizole

This procedure is based on the high-yield method described by Kocabas et al. (2010).

- **Reaction Setup:** In a 1 L round-bottom flask, dissolve 18.03 g (100 mmol) of N-(2-phenylethyl)thiourea and 19.90 g (100 mmol) of phenacyl bromide in 500 mL of methanol.

- **Catalyst Addition:** Add 3.87 g (10 mmol) of tetrabutylammonium hexafluorophosphate to the mixture.
- **Reaction:** Stir the mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress by TLC.
- **Work-up and Purification:** Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of methanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate). A reported yield for this reaction is 92%.^[2]

Mandatory Visualization



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Caption: Synthetic pathway of **Fanetizole**.

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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